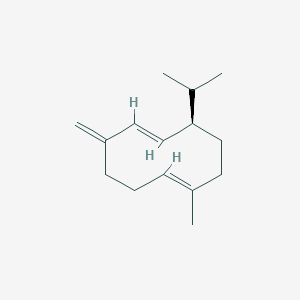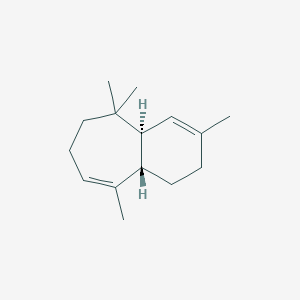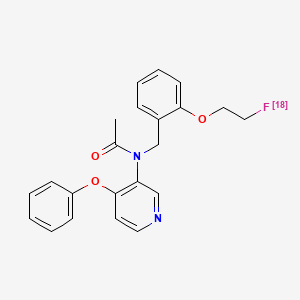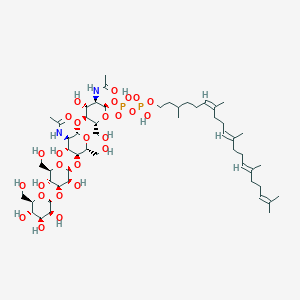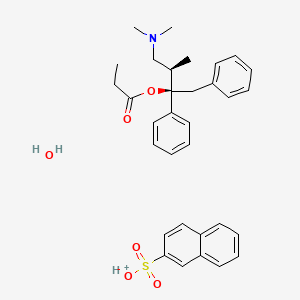
S-acetylcysteaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-acetylcysteaminium is the organic cation that is the conjugate acid of S-acetylcysteamine; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a S-acetylcysteamine.
Aplicaciones Científicas De Investigación
Neuroprotective Applications
S-acetylcysteaminium, more commonly known as N-acetylcysteine (NAC), has been extensively studied for its neuroprotective properties. It's a precursor to glutathione, an antioxidant, and shows promise in therapies for neurodegenerative diseases. NAC has been evaluated for its potential in countering Parkinson’s and Alzheimer’s disorders, as well as in neuropathic pain and stroke management. It is particularly noted for its effectiveness and affordability in these applications (Tardiolo, Bramanti, & Mazzon, 2018).
Psychiatric Disorder Therapies
NAC is emerging as a valuable agent in the treatment of various psychiatric disorders. It influences pathways beyond being just an antioxidant, modulating glutamatergic, neurotropic, and inflammatory pathways. Its use has shown promising results in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).
Diverse Clinical Applications
NAC, the acetylated variant of L-cysteine, has a wide range of clinical applications. It's used for preventing chronic obstructive pulmonary disease exacerbation, preventing contrast-induced kidney damage, attenuating illness from influenza, treating pulmonary fibrosis, and addressing infertility in specific conditions. NAC's role extends to being a potential cancer chemopreventive and in the eradication of Helicobacter pylori (Millea, 2009).
Biotechnological Applications
In biotechnology, β-N-acetylhexosaminidase from Stackebrandtia nassauensis, a soil bacterium, demonstrates the potential of enzymes similar to NAC for chitobiose degradation. This enzyme, with properties overlapping with NAC, offers prospects for applications like generating GlcNAc from colloidal chitin (Wang et al., 2019).
Cardiovascular and Peripheral Vascular Function
NAC improves endothelium-dependent vasomotion, suggesting benefits in treating manifestations of atherosclerosis. It modulates nitric oxide activity and redox state, impacting coronary and peripheral vascular function (Andrews, Prasad, & Quyyumi, 2001).
Oral Health Applications
NAC shows potential in oral health care due to its anti-inflammatory, antimicrobial, and anticarcinogenic properties. It's being explored for use in oral medicine, highlighting its diverse therapeutic activities (Pei et al., 2018).
Propiedades
Fórmula molecular |
C4H10NOS+ |
|---|---|
Peso molecular |
120.2 g/mol |
Nombre IUPAC |
2-acetylsulfanylethylazanium |
InChI |
InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3/p+1 |
Clave InChI |
YBWLIIDAKFNRBL-UHFFFAOYSA-O |
SMILES canónico |
CC(=O)SCC[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






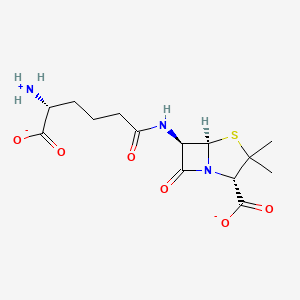

![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)
